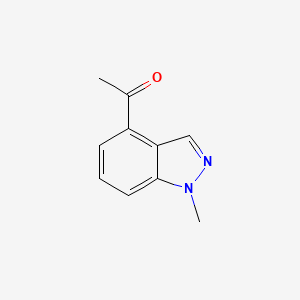

1-(1-Methyl-1H-indazol-4-yl)ethanone

Description

Significance of Indazole Derivatives in Contemporary Chemical Science

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its core structure being a recurring motif in a multitude of biologically active compounds and approved pharmaceutical drugs. nih.gov Though rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities. nih.gov

The versatility of the indazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has led to the development of indazole-containing compounds across a wide array of therapeutic areas. Research has extensively documented their efficacy as anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor agents. nih.govmdpi.com

The significance of this scaffold is underscored by its presence in numerous drugs that have reached the market. For instance, Niraparib is a PARP inhibitor used in cancer therapy, Pazopanib is a tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, and Granisetron is a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. nih.gov The success of these and other indazole-based drugs continues to fuel intensive research into novel analogues with improved efficacy and new therapeutic applications. nih.gov

| Biological Activity | Therapeutic Area | Example Application/Target |

|---|---|---|

| Antitumor | Oncology | Kinase inhibition (e.g., PI3K/AKT/mTOR pathway), PARP inhibition. nih.govnih.gov |

| Anti-inflammatory | Immunology/Inflammation | Inhibition of inflammatory mediators. mdpi.com |

| Antibacterial | Infectious Diseases | Disruption of bacterial growth and replication. mdpi.com |

| Antifungal | Infectious Diseases | Inhibition of fungal cell processes. mdpi.com |

| Anti-HIV | Virology | Inhibition of viral replication enzymes. mdpi.com |

| Analgesic | Neurology/Pain Management | Modulation of pain pathways (e.g., TRPV1 antagonism). nih.gov |

Positioning of 1-(1-Methyl-1H-indazol-4-yl)ethanone as a Representative Indazole Analogue in Research Contexts

Within the broad family of indazole derivatives, this compound stands out as a key building block in synthetic and medicinal chemistry. nbinno.com Its structure is characterized by a methyl group at the N1 position of the indazole ring and an acetyl group at the C4 position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

The 1H-indazol-4-yl moiety is a critical pharmacophore found in a variety of potent kinase inhibitors. nih.gov Kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a primary goal for many research programs. ed.ac.uk The acetyl group on this compound provides a reactive handle for further chemical transformations. It can be readily modified through various organic reactions to build more elaborate molecular architectures, allowing researchers to systematically explore the structure-activity relationships (SAR) of new compound series.

The commercial availability of this compound as a research chemical or building block facilitates its use in drug discovery projects. Its role is typically that of a starting material or key intermediate in multi-step synthetic sequences aimed at producing novel, biologically active compounds. For example, similar ethanone-substituted indazoles are utilized in patented synthetic routes as precursors to more complex heterocyclic systems. google.com The presence of the N-methyl group prevents further substitution at that position, directing subsequent reactions to other parts of the molecule and simplifying the synthetic strategy. Therefore, this compound serves as a representative example of how functionalized indazole scaffolds are employed to accelerate the discovery and development of next-generation medicines. nbinno.com

| Property | Information |

|---|---|

| Compound Name | This compound |

| CAS Number | 1159511-23-5 |

| Molecular Formula | C10H10N2O |

| Key Structural Features | N1-methylated indazole core, C4-acetyl group |

| Role in Research | Synthetic intermediate, Chemical building block |

| Potential Application Areas | Kinase inhibitor synthesis, Medicinal chemistry, Drug discovery |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-methylindazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKGENUMGZSMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=NN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657113 | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-23-5 | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Analysis of 1 1 Methyl 1h Indazol 4 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-(1-Methyl-1H-indazol-4-yl)ethanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the chemical environment and connectivity of the atoms can be assembled.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl protons, and the acetyl methyl protons.

The aromatic region will display signals corresponding to the protons at positions 3, 5, 6, and 7 of the indazole ring. The proton at position 3 (H-3) is typically the most deshielded proton on the pyrazole (B372694) part of the ring system. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will form a complex splitting pattern based on their coupling with each other. The acetyl group at position 4 will influence the chemical shift of the adjacent protons, H-3 and H-5.

The N-methyl group protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The acetyl methyl protons will also appear as a sharp singlet, but further upfield, generally around 2.6-2.8 ppm.

Based on data from analogous compounds such as 4-bromo-1-methylindazole, the following table presents the predicted ¹H NMR chemical shifts for this compound. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted values in a typical deuterated solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.1 | Singlet (s) |

| H-5 | ~7.8 | Doublet (d) |

| H-7 | ~7.7 | Doublet (d) |

| H-6 | ~7.4 | Triplet (t) |

| N-CH₃ | ~4.1 | Singlet (s) |

| CO-CH₃ | ~2.7 | Singlet (s) |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons of the indazole ring, the N-methyl carbon, and the acetyl methyl carbon.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of 195-200 ppm. The seven aromatic carbons of the indazole ring will resonate between 110 and 145 ppm. The N-methyl carbon signal is anticipated around 35-40 ppm, while the acetyl methyl carbon will be the most upfield signal, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted values based on general indazole data) nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-7a | ~141 |

| C-3a | ~140 |

| C-4 | ~135 |

| C-3 | ~133 |

| C-6 | ~129 |

| C-5 | ~124 |

| C-7 | ~110 |

| N-CH₃ | ~36 |

| CO-CH₃ | ~28 |

Nitrogen (¹⁴N and ¹⁵N) NMR Spectroscopy for Tautomerism and Electronic Effects

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N, is a powerful technique for probing the electronic environment of the nitrogen atoms in the indazole ring. nih.govacs.org This is especially useful for confirming the position of N-methylation. In this compound, the nitrogen at position 1 is substituted, which can be unequivocally confirmed by ¹⁵N NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic ring and the methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations from the indazole ring (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can help in assigning these modes. The carbonyl stretch is also typically observable.

Table 3: Predicted Major Vibrational Frequencies (Based on characteristic group frequencies)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1690-1670 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| CH₃ Bending | 1450-1350 | Medium |

| Aromatic C-H Bending | 900-675 | Strong |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

Electron ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways. A primary fragmentation would be the loss of a methyl radical from the acetyl group (α-cleavage) to form a stable acylium ion, resulting in a prominent peak at m/z 159 (M-15). Another expected fragmentation is the loss of the entire acetyl group, leading to a peak at m/z 131 (M-43). Subsequent fragmentation of the indazole ring structure would produce further daughter ions.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 174 | [C₁₀H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of acetyl methyl radical |

| 146 | [M - CO]⁺ | Loss of carbon monoxide |

| 131 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 104 | [C₇H₆N]⁺ | Fragmentation of indazole ring |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, can provide valuable insights. researchgate.net The crystal structure of this nitro-analog reveals that the indazole moiety is essentially planar. researchgate.net It is expected that the indazole ring of this compound would also be planar. The acetyl group may be slightly twisted out of the plane of the indazole ring.

The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces. Unlike molecules with hydrogen bond donors, significant hydrogen bonding is not expected to be a dominant feature in the crystal packing of this compound. Instead, π-stacking interactions between the aromatic indazole rings of adjacent molecules are likely to play a role in stabilizing the crystal lattice. researchgate.net

Table 5: Crystallographic Data for the Analogous Compound 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8919 |

| b (Å) | 20.4831 |

| c (Å) | 11.2580 |

| β (°) | 92.757 |

| Volume (ų) | 896.43 |

This data for a related structure suggests the type of crystal lattice that could be expected for this compound, though the cell parameters would differ due to the different substituent at the 4-position.

Unable to Generate Article Due to Lack of Specific Data

The required sections on "Advanced Structural Elucidation and Spectroscopic Analysis," specifically concerning the analysis of molecular conformation, geometry, hydrogen bonding, and π-stacking architectures, necessitate precise data from techniques such as X-ray crystallography or advanced computational modeling. As this foundational data is not available in the public domain, the creation of an article with the stipulated level of detail and accuracy is not possible at this time.

Chemical Reactivity and Mechanistic Investigations of 1 1 Methyl 1h Indazol 4 Yl Ethanone

Reactivity of the Indazole Core towards Electrophilic and Nucleophilic Reagents

The indazole ring system is aromatic and generally participates in substitution reactions rather than addition reactions. The reactivity of the core in 1-(1-Methyl-1H-indazol-4-yl)ethanone is modulated by the substituents: the N-methyl group and the C4-acetyl group.

Electrophilic Substitution: The N-methyl group is an activating group that donates electron density into the ring system, favoring electrophilic attack. Conversely, the acetyl group at the C4 position is a deactivating group, withdrawing electron density from the benzene (B151609) portion of the core through resonance and inductive effects. libretexts.orglibretexts.org This makes the benzene ring less reactive towards electrophiles compared to unsubstituted indazole.

The directing effects of these groups determine the position of substitution. Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. libretexts.orgunizin.org In this specific molecule:

The N-methyl group directs towards positions C7 and C5.

The C4-acetyl group directs incoming electrophiles to the C5 and C7 positions (which are meta to it).

Therefore, electrophilic attack is strongly favored at the C5 and C7 positions. The C3 position on the pyrazole (B372694) ring is also a known site for functionalization, particularly through metal-catalyzed C-H activation pathways. pnrjournal.com

Common electrophilic reactions include:

Halogenation: Direct bromination of N-methylindazole with reagents like N-Bromosuccinimide (NBS) can occur at the C3 position. nih.gov Regioselective halogenation of the benzene ring is also possible depending on the reaction conditions.

Nitration and Sulfonation: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2), while fuming sulfuric acid introduces a sulfonic acid group (–SO3H). masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, these substitutions are predicted to occur at the C5 or C7 positions.

Arylation: Palladium-catalyzed direct C-H arylation is a powerful method for functionalizing indazoles. For instance, direct C7-arylation of substituted indazoles has been achieved using a Pd(OAc)2 catalyst with a 1,10-phenanthroline ligand. nih.gov

Nucleophilic Substitution: The indazole ring itself is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups (like a nitro group) or in the context of specific reaction mechanisms like the Buchwald modification of the Fischer indole synthesis. wikipedia.org However, the pyrazole moiety makes the ring system somewhat electron-deficient, which can facilitate certain nucleophilic attacks, especially at the C3 position after metallation.

Transformations of the Ethanone (B97240) Side Chain (e.g., Condensation, Derivatization)

The acetyl group at the C4 position is a versatile functional handle for a wide range of chemical modifications. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic.

Condensation Reactions: The ethanone side chain can participate in base- or acid-catalyzed aldol-type condensation reactions with aldehydes or ketones. youtube.commasterorganicchemistry.comwikipedia.org For example, in the presence of a base like sodium hydroxide, the enolate of this compound can be generated, which can then attack an aldehyde (e.g., benzaldehyde) to form a β-hydroxy ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone (a chalcone analogue). researchgate.net

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. wikipedia.orgdalalinstitute.comorganic-chemistry.orgnih.gov This involves reacting the compound with a phosphonium ylide (Wittig reagent), such as methylenetriphenylphosphorane (Ph3P=CH2), to replace the carbonyl oxygen with a methylene group, yielding 4-isopropenyl-1-methyl-1H-indazole.

Derivatization: The carbonyl group readily reacts with nucleophiles to form a variety of derivatives.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH2OH) yields the corresponding oxime. Oximes are versatile intermediates in organic synthesis. nsf.govresearchgate.netnih.govmdpi.com

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produces hydrazones.

The table below summarizes potential transformations of the ethanone side chain.

| Reaction Type | Reagent(s) | Product Type |

| Aldol Condensation | Benzaldehyde, NaOH | α,β-Unsaturated Ketone |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

| Oxime Formation | NH₂OH·HCl, Base | Oxime |

| Hydrazone Formation | H₂NNH₂, Acid catalyst | Hydrazone |

| Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

Oxidative and Reductive Chemical Transformations

Both the indazole core and the ethanone side chain can undergo oxidative and reductive transformations.

Reduction of the Ethanone Group: The ketone is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH4). More vigorous reduction (e.g., Clemmensen or Wolff-Kishner reduction) would convert the ketone to an ethyl group. A key transformation is reductive amination , where the ketone reacts with an amine in the presence of a reducing agent (like sodium cyanoborohydride, NaBH3CN) to form a new C-N bond, yielding a substituted amine. mdpi.com

Oxidation of the Ethanone Group: The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgsigmaaldrich.comresearchgate.netnih.gov In this reaction, an oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. For this compound, this would yield 1-methyl-1H-indazol-4-yl acetate, as the indazolyl group has a higher migratory aptitude than the methyl group.

Oxidation of the Indazole Core: While the indazole ring is relatively stable to oxidation, strong oxidizing agents can lead to ring cleavage. More controlled oxidation can occur at specific positions through C-H activation pathways. For instance, palladium-catalyzed oxidative arylation involves the formal oxidation of a C-H bond to form a C-C bond. researchgate.net

Reduction of the Indazole Core: Catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like Raney Nickel or Platinum) can reduce the aromatic system, though this is not a common transformation. The pyrazole part of the ring is generally more susceptible to reduction than the benzene part.

Mechanistic Aspects of Indazole Ring Formation and Functionalization Reactions

Understanding the mechanisms of indazole synthesis and functionalization is key to controlling the formation of specific isomers and derivatives.

Indazole Ring Formation Mechanisms:

Fischer Indole Synthesis Analogue: While primarily for indoles, related cyclizations of arylhydrazones under acidic conditions can form indazoles. The mechanism involves the formation of a hydrazone, tautomerization to an ene-hydrazine, a jk-sci.comjk-sci.com-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. wikipedia.orgtestbook.combyjus.comnih.gov

Cadogan Cyclization: This reaction involves the reductive cyclization of an o-nitrobenzylamine or related compound. The mechanism is thought to proceed through the deoxygenation of the nitro group by a phosphine reagent to form a nitrene intermediate, which then inserts into a C-H or N-H bond to form the indazole ring. However, recent studies suggest that 2H-indazole N-oxides can be competent intermediates, implying non-nitrene pathways may also be operational. testbook.com

Davis-Beirut Reaction: This method synthesizes 2H-indazoles from o-nitrobenzylamines under basic conditions. The proposed mechanism involves the formation of a key o-nitrosobenzylidine imine intermediate, which then undergoes an N-N bond-forming heterocyclization. wikipedia.orgjk-sci.combyjus.com

Functionalization Mechanisms:

N-Alkylation: The alkylation of an indazole anion can occur at either N1 or N2. The regioselectivity is highly dependent on reaction conditions. The mechanism involves deprotonation of the indazole N-H by a base to form an ambident nucleophile. The subsequent attack on an alkyl halide can be directed by factors like the counter-ion (e.g., Na+, Cs+), which can chelate with other functional groups, and the solvent, which affects ion-pairing. nih.gov

Palladium-Catalyzed C-H Arylation: The mechanism for direct arylation typically involves a catalytic cycle with a Pd(0)/Pd(II) couple. A common pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a ligand or base, forming a palladacycle intermediate. This is followed by oxidative addition of an aryl halide to the palladium center, reductive elimination to form the C-C bond, and regeneration of the active catalyst. mdpi.comresearchgate.netnih.govresearchgate.net

Solvent and pH Effects on Reactivity and Equilibria

Solvent and pH are critical parameters that can dramatically influence the outcome of reactions involving indazoles.

Solvent Effects on N-Alkylation Regioselectivity: The ratio of N1 to N2 alkylated products is highly sensitive to the choice of solvent and base. nih.govnih.gov

In polar aprotic solvents like DMF or DMSO, the formation of solvent-separated ion pairs can favor attack at the more sterically accessible N1 position. However, these solvents can also facilitate equilibration to the thermodynamically more stable N1 isomer. wikipedia.org

In non-polar solvents like THF, using a base like NaH can lead to high N1 selectivity. This is sometimes explained by the formation of a tight ion pair where the sodium cation coordinates to the N2 nitrogen and a nearby chelating group (if present), sterically hindering attack at N2. nih.govresearchgate.net

The table below illustrates the impact of solvent and base on the N-alkylation of a model indazole.

| Base | Solvent | N1:N2 Ratio (Approx.) | Reference |

| Cs₂CO₃ | DMF | 1.8 : 1 | wikipedia.org |

| K₂CO₃ | DMF | 1.9 : 1 | wikipedia.org |

| NaH | THF | >20 : 1 | wikipedia.org |

| DBU | MeCN | 1.9 : 1 | wikipedia.org |

| Cs₂CO₃ | Dioxane | High N1 selectivity | organic-chemistry.org |

pH Effects on Equilibria and Reactivity: The indazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base.

Tautomeric Equilibrium: The parent indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole is generally the more thermodynamically stable tautomer. nih.gov The position of this equilibrium can be influenced by solvent polarity and pH, which in turn affects which nitrogen acts as the primary nucleophile in reactions.

Acidic Conditions: In strongly acidic media, the pyrazole ring can be protonated. This deactivates the ring toward further electrophilic attack. Acid catalysis is, however, essential for certain reactions like the Fischer synthesis and some condensations of the ethanone side chain.

Basic Conditions: In basic media, the N-H proton of an unsubstituted indazole is removed to form the indazolide anion. This greatly enhances the nucleophilicity of the ring nitrogens, facilitating reactions like N-alkylation.

Computational Chemistry and Theoretical Characterization of 1 1 Methyl 1h Indazol 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net For compounds like 1-(1-Methyl-1H-indazol-4-yl)ethanone, DFT calculations are instrumental in predicting a wide range of physicochemical properties. nih.gov These calculations can determine optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potentials. nih.govalliedacademies.org The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govalliedacademies.org Such computational studies provide a foundational understanding of the molecule's behavior at an electronic level, which is essential for predicting its reactivity and potential interactions. nih.gov

Analysis of Aromaticity within the Indazole Ring System

The aromaticity of the indazole ring, a core component of this compound, is a crucial determinant of its stability and reactivity. A widely used quantitative measure for aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. nih.gov The HOMA index evaluates the degree of π-electron delocalization by comparing the bond lengths within a ring to an optimal value derived from a reference aromatic molecule, typically benzene (B151609). nih.govnih.gov

The HOMA index is calculated using the following formula:

Where:

n is the number of bonds in the ring.

α is a normalization constant. nih.gov

R_opt is the optimal bond length for a given bond type (e.g., 1.388 Å for a C-C bond in benzene). nih.gov

R_i is the actual length of the i-th bond in the molecule being studied.

A HOMA value close to 1 indicates a high degree of aromaticity, similar to benzene, while a value of 0 suggests a non-aromatic, Kekulé-like structure. nih.gov Negative values can indicate anti-aromaticity. For heterocyclic systems like indazole, specific parameterizations of the HOMA index have been developed to account for the different types of bonds (e.g., C-C, C-N, N-N). semanticscholar.orgresearchgate.netresearchgate.net The aromatic character of the indazole skeleton is considered important for its biological activity, such as its ability to inhibit enzymes like Nitric Oxide Synthase (NOS). researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMA Value | Result of the HOMA calculation. | Approaches 1 for highly aromatic systems, 0 for non-aromatic systems. nih.gov |

| Ropt | The optimal bond length for a fully aromatic system. | Serves as the reference point for perfect aromaticity. nih.gov |

| Ri | The measured or calculated bond lengths of the ring under investigation. | Deviations from Ropt decrease the HOMA value, indicating lower aromaticity. |

Elucidation of Tautomeric Equilibria and Relative Stabilities (1H-, 2H-, and 3H-Indazoles)

Indazole can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The most common forms are 1H-indazole and 2H-indazole, with 3H-indazole also being a possibility. researchgate.net The relative stability of these tautomers is a critical factor influencing the molecule's chemical properties and biological interactions.

Computational studies, including DFT and ab initio calculations, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netwuxibiology.comrsc.org The energy difference is typically in the range of 3.6 to 4.5 kcal/mol in the gas phase. wuxibiology.comrsc.orgresearchgate.net This stability preference is generally attributed to the benzenoid character of the 1H-form, as opposed to the quinoid character of the 2H-form. researchgate.net While the 1H-tautomer is predominant, the 2H-tautomer can be stabilized under certain conditions, such as through intramolecular hydrogen bonding in specific derivatives or in less polar solvents. researchgate.netnih.gov The solvent environment can have a significant effect on the tautomeric equilibrium. mdpi.com

| Tautomer | Relative Energy (kcal/mol) | Reference Method | Key Finding |

|---|---|---|---|

| 1H-Indazole | 0 (Reference) | MP2/6-31G rsc.orgresearchgate.net | The most stable tautomer. researchgate.net |

| 2H-Indazole | +3.6 to +4.5 | MP2/6-31G, DFT wuxibiology.comrsc.org | Less stable than the 1H-tautomer. wuxibiology.com |

| 3H-Indazole | Generally less stable | Theoretical Calculations researchgate.net | Less commonly observed compared to 1H and 2H forms. researchgate.net |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. impactfactor.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. nih.govimpactfactor.org For this compound and related indazole derivatives, docking simulations can identify potential biological targets and predict the binding affinity (often expressed as binding energy in kcal/mol). nih.govnih.gov Indazole-containing compounds have been successfully docked into the active sites of various protein targets, including protein kinases (e.g., VEGFR2, Aurora kinases) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), demonstrating their potential as inhibitors in cancer therapy. nih.govnih.govrsc.org

Characterization of Binding Modes and Key Intermolecular Contacts (e.g., Hydrogen Bonds, Van der Waals Forces)

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Molecular docking simulations provide detailed information about these contacts. For indazole derivatives, binding is often stabilized by a combination of forces:

Hydrogen Bonds : These are critical for specificity and affinity. Docking studies have shown indazole derivatives forming hydrogen bonds with key amino acid residues in the active site of proteins, such as Glu211, Ala213, and Lys141 in Aurora kinases. rsc.orgnih.gov

Hydrophobic and π-Interactions : The aromatic indazole ring frequently participates in hydrophobic interactions, π-π stacking with aromatic residues like Phenylalanine (Phe), and π-alkyl or arene-cation interactions with residues like Lysine (Lys) and Arginine (Arg). nih.govnih.govnih.gov

For example, docking studies of certain indazole derivatives against renal cancer receptors revealed interactions with residues such as ASP784, LYS655, and MET699 through a combination of hydrogen bonds and π-alkyl interactions. nih.gov

| Interaction Type | Description | Example Residues Involved |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Glu, Asp, Lys, Arg, Thr nih.govnih.gov |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contributes to overall complex stability. mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His rsc.org |

| π-Alkyl / Arene-Cation | Interaction of a π-system with an alkyl or cationic group. | Ile, Leu, Ala, Lys, Arg nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Foundations and Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgmdpi.com The fundamental principle is that the variations in the biological activities of compounds are directly related to changes in their structural or physicochemical properties. sysrevpharm.org

The process of developing a QSAR model involves several key steps:

Data Set Collection : Assembling a series of structurally related compounds with experimentally measured biological activity. nih.gov

Descriptor Calculation : Computing a large number of molecular descriptors that quantify various aspects of the molecules' structure (e.g., steric, electronic, lipophilic properties). nih.gov

Model Building : Using statistical methods (like Partial Least Squares or Machine Learning) to build a mathematical equation that relates the descriptors to the biological activity. sysrevpharm.orgnih.gov

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques. tandfonline.com

QSAR studies have been applied to indazole derivatives to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.govtandfonline.com These models can generate 3D maps that highlight regions where steric bulk or specific electronic properties (electropositive/electronegative) are favorable or unfavorable for activity. tandfonline.com The resulting QSAR models serve as valuable tools for predicting the activity of new, unsynthesized indazole analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govdistantreader.org

| Component | Description | Purpose |

|---|---|---|

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | To quantify the structural features of the compounds. |

| Statistical Model | A mathematical equation linking descriptors to biological activity. | To create a predictive relationship. sysrevpharm.org |

| Validation Metrics (e.g., r², q²) | Statistical parameters that assess the goodness-of-fit and predictive ability of the model. | To ensure the model is robust and reliable. tandfonline.com |

| Applicability Domain | The chemical space in which the model is expected to make reliable predictions. | To define the limitations of the QSAR model. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Based Compounds

Influence of N-Substitution (e.g., N1-Methyl Group) on Molecular Activity and Selectivity

The position of substitution on the indazole nitrogen atoms (N1 or N2) is a critical determinant of biological activity. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov In many synthetic protocols, the alkylation of the indazole ring in the presence of a base tends to yield the N1-substituted product as the major, thermodynamically stable isomer. mdpi.com

SAR studies consistently demonstrate that N-alkylation significantly impacts the pharmacological profile of indazole derivatives. Specifically, the presence of an N1-methyl group, as in 1-(1-Methyl-1H-indazol-4-yl)ethanone, has been shown to enhance cytotoxic activity in certain classes of compounds when compared to their unsubstituted (N-H) counterparts. mdpi.com This enhancement is attributed to several factors:

Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

Steric Influence: The methyl group can orient other substituents on the indazole ring, optimizing their interaction with the binding pocket of a target protein.

Prevention of N-H Interactions: The N1-methyl group blocks the ability of the nitrogen to act as a hydrogen bond donor, which can be critical for selectivity. If a hydrogen bond at this position is detrimental to binding with the desired target but favorable for off-target interactions, methylation can enhance selectivity.

A comparative analysis of N-methyl-3-aryl indazoles and their 3-aryl-1H-indazole precursors against cancer cell lines revealed that the N1-methylated compounds consistently exhibited superior activity. mdpi.com

| Scaffold Type | General Observation on Cytotoxic Activity | Potential Reason for Activity Difference |

|---|---|---|

| 3-Aryl-1H-Indazoles (N-H) | Good | N/A |

| N-Methyl-3-Aryl Indazoles (N1-CH₃) | Higher than N-H analogues | Enhanced lipophilicity and modified steric/electronic profile. |

Role of the C4-Acetyl Moiety in Ligand-Target Interactions

Substitution on the benzene (B151609) portion of the indazole core plays a pivotal role in modulating biological activity. The C4 position is particularly sensitive to substitution. For instance, the introduction of a bromine atom at C4 has been shown to produce a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com

While specific SAR studies on the C4-acetyl group of this compound are not extensively detailed in the literature, its chemical properties allow for well-founded inferences about its role in ligand-target interactions. The acetyl moiety possesses key features that can contribute to binding affinity and selectivity:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, enabling it to form crucial interactions with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine) in a protein's binding site.

Dipole-Dipole Interactions: The carbonyl group introduces a significant dipole moment, which can engage in favorable dipole-dipole interactions within the target's binding pocket.

Systematic Exploration of Substituent Effects on the Indazole Core

SAR exploration has shown that the indazole ring system is tolerant of a wide variety of substituents, allowing for extensive chemical modification to fine-tune its pharmacological properties. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. In the context of the indazole scaffold, halogens like fluorine and bromine have been used to enhance biological activity through various mechanisms.

Fluorine: The introduction of fluorine atoms, often on an aryl substituent, can significantly increase potency. For example, a 1H-indazole derivative containing a 2,6-difluoro-3-methoxyphenyl group was found to have potent enzymatic and antiproliferative activities. nih.gov Similarly, in a series of N-methyl-3-aryl indazoles, a compound with a 4-fluoro-phenyl substitution at the C3 position exhibited the most potent anticancer activity. mdpi.com Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to stronger interactions with the target. It can also improve metabolic stability and membrane permeability.

Bromine: As previously mentioned, the introduction of bromine at the C4 position of the indazole core yields a potent inhibitor of neuronal nitric oxide synthase, demonstrating that halogenation directly on the core can be a highly effective strategy. austinpublishinggroup.com

| Halogen | Position of Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Fluorine | On a C3-Aryl substituent (e.g., 4-fluoro) | Superior anticancer activity | mdpi.com |

| Fluorine (di-substituted) | On a C3-Aryl substituent (e.g., 2,6-difluoro) | Potent enzymatic and antiproliferative activity | nih.gov |

| Bromine | On the indazole core (C4-position) | Potent inhibition of neuronal nitric oxide synthase | austinpublishinggroup.com |

The introduction of various alkyl and aryl groups at different positions on the indazole scaffold is a cornerstone of SAR studies for this compound class. In one study, it was found that indazole derivatives bearing a benzyl (B1604629) substituent had better inhibitory activity than those with a benzoyl substituent, highlighting the sensitivity of the target to the linker's flexibility and electronic nature. nih.gov

Studies on 3-aryl-indazole derivatives have shown that the nature of the substitution on the aryl ring significantly influences cytotoxic activity. For example, electron-withdrawing groups (like fluorine) on the C3-phenyl ring were found to be more effective for anticancer activity than electron-donating groups (like methoxy). mdpi.com

Rational Design Strategies for Optimizing Potency and Selectivity in Indazole Ligands

Modern drug discovery relies heavily on rational design strategies to optimize lead compounds. For indazole-based ligands, these approaches often involve a combination of computational and synthetic chemistry. nih.gov

Structure-Based Drug Design: This approach uses high-resolution structural information of the target protein, typically from X-ray crystallography, to design ligands that fit precisely into the binding site. Molecular docking simulations are used to predict the binding mode of indazole derivatives and to understand the SAR at a molecular level. nih.govnih.gov

Hinge-Binding Motif: A key design principle that has emerged for indazole-based kinase inhibitors is the role of the indazole core as a "hinge-binder." nih.govtandfonline.com The N1-H or N2 atoms can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental interaction for potent inhibition. nih.govtandfonline.com For example, molecular docking studies have shown the amino hydrogen of an indazole ring forming a hydrogen bond with the amide oxygen of a cysteine residue in the hinge region of Fms-like tyrosine kinase 3 (FLT3). nih.govtandfonline.com

Knowledge-Based Design: This strategy leverages accumulated SAR data from previous studies to guide the synthesis of new analogues. nih.gov By understanding the effects of various substituents (as discussed in section 6.3), chemists can make informed decisions to systematically modify the indazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

The optimization of potency and selectivity is an iterative process. Design principles suggest new modifications, which are then synthesized and tested. The resulting biological data feeds back into the design models, progressively refining the compounds toward a clinical candidate.

Biological Relevance and Molecular Target Investigations of Indazole Derivatives in Vitro and Preclinical Research

Indazole Scaffold as a Privileged Pharmacophore in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a robust starting point for drug discovery. The indazole ring system is widely recognized as such a scaffold. This status is attributed to its rigid, planar structure and the presence of two nitrogen atoms that can act as both hydrogen bond donors and acceptors, facilitating diverse binding interactions with proteins.

Indazole-containing compounds are prevalent in numerous commercially available drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. The therapeutic versatility of this scaffold is highlighted by the fact that at least 43 indazole-based agents have been used in clinical applications or are currently in clinical trials. The ability of the indazole core to be readily functionalized at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling chemists to optimize potency, selectivity, and drug-like characteristics for a specific therapeutic target. This inherent adaptability has solidified the indazole nucleus as a recurring and valuable motif in the development of novel therapeutic agents.

Enzymatic Inhibition Studies and Target Identification

Indazole derivatives have been extensively investigated as inhibitors of various enzyme classes, playing a crucial role in the management of numerous diseases. Their inhibitory mechanisms are often elucidated through a combination of enzymatic assays, structural biology, and computational modeling.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in oncology. Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors. For instance, one study reported an indazole-pyrimidine derivative with an IC₅₀ value of 24.5 nM against VEGFR-2, which translated to anti-angiogenic activity in human umbilical vein endothelial cells (HUVEC). Another series of indazole-based compounds yielded an inhibitor with an IC₅₀ of 1.24 nM, which effectively suppressed tumor angiogenesis in a zebrafish model.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose genetic alterations drive several cancers. Entrectinib, a potent ALK inhibitor featuring a 3-aminoindazole core, demonstrated an IC₅₀ value of 12 nM.

Akt (Protein Kinase B): The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. Indazole-based compounds have been identified as selective Akt inhibitors. A series of 3-amino-1H-indazole derivatives were found to target the PI3K/Akt/mTOR pathway, with the lead compound, W24, showing broad-spectrum antiproliferative activity with IC₅₀ values ranging from 0.43 to 3.88 μM across various cancer cell lines.

Rho-associated coiled-coil kinase (ROCK): ROCKs are serine/threonine kinases that regulate cellular functions like contraction and migration. Indazole amides have been identified as potent and selective ROCK1 inhibitors. Further optimization led to N-substituted prolinamido indazole derivatives that also act as potent Rho-kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. Subsequent optimization led to a compound with an improved FGFR1 IC₅₀ of 2.9 nM.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. Indazole derivatives have been discovered as a novel class of inhibitors targeting the ATPase subunit of this enzyme, GyrB. This provides an alternative mechanism to that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance. Through structure-based drug design, indazole derivatives were developed from a pyrazolopyridone hit. These compounds exhibit potent enzymatic inhibition of Staphylococcus aureus GyrB and demonstrate excellent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA).

Emerging Research Directions and Future Perspectives for 1 1 Methyl 1h Indazol 4 Yl Ethanone Research

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of indazole derivatives is evolving, with a strong emphasis on green and sustainable chemistry to improve efficiency, reduce waste, and lower costs. samipubco.com Future research concerning 1-(1-methyl-1H-indazol-4-yl)ethanone will likely focus on moving beyond traditional multi-step syntheses towards more innovative, environmentally benign methodologies.

Key research directions include:

Catalyst-Based Approaches: Recent reviews highlight significant progress in catalyst-based methods for indazole synthesis, utilizing transition-metal, acid-base, and organocatalysts to enhance efficiency and selectivity. benthamdirect.comingentaconnect.com The development of novel catalytic systems could enable a more direct and atom-economical synthesis of the this compound core structure.

Green Chemistry Methods: The use of greener solvents like polyethylene glycol (PEG 300) and eco-friendly catalysts such as ammonium chloride (NH4Cl) are being explored for indazole synthesis. samipubco.comorganic-chemistry.org Microwave-assisted reactions and grinding protocols represent practical, milder, and higher-yield alternatives to conventional heating. samipubco.com

Electrochemical Synthesis: An electrochemical approach for the regioselective functionalization of 2H-indazoles has been demonstrated, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org Applying similar electrochemical principles could offer a sustainable pathway for modifying the indazole scaffold to produce derivatives of this compound.

One-Pot Reactions: Copper-catalyzed one-pot, three-component reactions have been successfully used to synthesize 2H-indazoles from simple, commercially available reagents. organic-chemistry.org Adapting such multi-component reaction strategies could streamline the synthesis of the target compound and its analogues, significantly reducing the number of steps and purification processes.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium or Copper-catalyzed C-H amination/annulation reactions. | High efficiency and regioselectivity. | nih.govorganic-chemistry.org |

| Green Chemistry (Grinding/Microwave) | Solvent-free or uses green solvents (e.g., EtOH); milder reaction conditions. | Reduced environmental impact, shorter reaction times, potentially higher yields. | samipubco.combenthamdirect.com |

| Electrochemical Synthesis | Uses electricity to drive reactions; avoids chemical oxidants. | High sustainability, precise control over reaction conditions. | organic-chemistry.org |

| Multi-Component Reactions | One-pot synthesis from three or more starting materials. | Increased efficiency, reduced waste, and simplified procedures. | organic-chemistry.org |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural confirmation of indazole derivatives. jchemrev.commdpi.comrsc.org However, the future of research on this compound will likely involve the application of more advanced analytical methods for real-time analysis and deeper structural insights.

Real-Time Reaction Monitoring: Techniques like Process Analytical Technology (PAT), incorporating in-situ IR or Raman spectroscopy, could be employed to monitor the synthesis of this compound in real-time. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.

Advanced Mass Spectrometry: Ion Mobility-Mass Spectrometry (IM-MS) can provide information on the three-dimensional shape of molecules. Predicted Collision Cross Section (CCS) data for this compound suggests its amenability to such advanced analysis, which can be crucial for distinguishing between isomers and understanding non-covalent interactions. uni.lu

2D NMR Techniques: While standard 1H and 13C NMR are routine, advanced 2D NMR experiments (like NOESY) are critical for unambiguously determining the specific tautomeric form and substitution pattern of complex indazole derivatives, such as confirming sulfonylation at the N1 versus the N2 position. mdpi.comjmchemsci.com

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijirt.org For this compound, these computational tools offer a powerful approach to design novel derivatives and predict their properties.

Virtual Screening and Molecular Docking: AI-driven platforms can screen vast virtual libraries of molecules to identify compounds that are likely to bind to a specific biological target. ijirt.org Molecular docking studies have been extensively used to predict the binding modes of indazole scaffolds with various enzymes, such as VEGFR-2 and COX-2, guiding the design of more potent inhibitors. biotech-asia.orgresearchgate.net

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecular designs. biotech-asia.org This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the high attrition rates in preclinical and clinical development.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics. By using the this compound scaffold as a starting point, these algorithms can generate novel derivatives optimized for binding to a specific target while maintaining desirable physicochemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies use ML to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com Such models can predict the activity of newly designed indazole derivatives, helping to rationalize structure-activity relationships and guide further optimization.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Identify potential protein targets and guide the design of potent inhibitors. | rsc.orgbiotech-asia.org |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of a compound. | Prioritize derivatives with better drug-like profiles for synthesis. | biotech-asia.org |

| Virtual High-Throughput Screening | Rapidly screens large compound libraries computationally. | Efficiently identify promising hit compounds from vast chemical spaces. | nih.gov |

| Generative Models | Designs novel molecular structures based on learned chemical rules and desired properties. | Create innovative indazole derivatives with optimized activity and properties. | researchgate.net |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This versatility suggests that derivatives of this compound could be developed as modulators of numerous proteins and pathways.

Extensive research has demonstrated the activity of indazole-containing compounds against a diverse set of targets, including:

Kinase Inhibitors: Indazoles are prominent in oncology research as inhibitors of various protein kinases, including VEGFR, EGFR, FGFR, and JAK, which are crucial in cancer cell proliferation and angiogenesis. nih.govbiotech-asia.orgacs.orgbenthamdirect.com

Anti-infective Agents: Novel indazole derivatives have been identified as inhibitors of bacterial peptidoglycan synthesis, showing potential for the treatment of tuberculosis. nih.govresearchgate.net Others have been investigated as inhibitors of the SARS-CoV-2 main protease (MPro). chemrxiv.org

Anti-inflammatory Agents: The indazole nucleus is found in compounds designed to inhibit enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). mdpi.comingentaconnect.com

Central Nervous System (CNS) Targets: Certain indazoles act as serotonin 5-HT3 receptor antagonists, a mechanism relevant for antiemetic drugs. taylorandfrancis.com

Future research will focus on using techniques like chemoproteomics and phenotypic screening to identify entirely new biological targets for this scaffold, thereby uncovering novel therapeutic applications.

Design of Targeted Covalent Inhibitors and Protein Degraders Incorporating the Indazole Scaffold

Beyond traditional reversible inhibition, two cutting-edge paradigms in drug discovery are targeted covalent inhibitors (TCIs) and targeted protein degradation (TPD). The indazole scaffold is well-suited for incorporation into these advanced therapeutic modalities.

Targeted Covalent Inhibitors (TCIs): TCIs form a permanent covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The indazole scaffold has been successfully used as a "hinge binder" in the design of covalent inhibitors targeting drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov These inhibitors covalently alkylate a cysteine residue (Cys797) in the active site. Future work could involve strategically modifying this compound with reactive groups (e.g., acrylamides) to create novel TCIs for various protein targets.

Targeted Protein Degraders (TPDs): TPDs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate a target protein rather than just inhibiting it. One class of TPDs are Selective Estrogen Receptor Degraders (SERDs), and research has identified potent SERDs based on a 1H-indazole scaffold for the treatment of breast cancer. nih.gov The this compound structure could serve as a versatile building block for creating novel degraders, where it acts as the warhead binding to the protein of interest, which is then linked to an E3 ligase-binding moiety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(1-Methyl-1H-indazol-4-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling or condensation reactions, as demonstrated in pyrazole-based ethanone syntheses . Key parameters include temperature control (e.g., reflux in dioxane), stoichiometric ratios of reagents (e.g., anhydrous K₂CO₃ as a base), and catalysts like palladacycles . For nitro-group reduction, employ hydrogen gas or sodium borohydride under controlled pH . Validate purity via HPLC or GC-MS and confirm structure via H/C NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks using H NMR (e.g., methyl groups at δ 2.5–3.0 ppm, indazole protons at δ 7.0–8.5 ppm) and C NMR (carbonyl at ~200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion detection (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~240–310 nm) for purity assessment .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect data using a Stoe IPDS II diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K . Refine structures with SHELXL, focusing on thermal displacement parameters and R-factor convergence (target R < 0.05) . Address twinning or disorder using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity be systematically analyzed?

- Methodology :

- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., kinase or cytochrome P450 targets) .

- Structural Analog Comparison : Compare with derivatives like 1-(2,3-dihydroxyphenyl)ethanone to isolate pharmacophore contributions .

- Data Normalization : Use internal controls (e.g., IC₅₀ values) and meta-analysis tools to reconcile variability in cell-based vs. in vitro assays .

Q. What strategies resolve discrepancies in crystallographic refinement, particularly for disordered regions?

- Methodology :

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., methyl groups) using PART commands in SHELXL .

- Validation Tools : Employ RIGU and ADDSYM in PLATON to check for missed symmetry .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .

Q. How can catalytic efficiency be improved in synthesizing derivatives of this compound?

- Methodology :

- Ligand Design : Modify cyclometalated palladacycles to enhance electron-donating capacity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states .

- Kinetic Studies : Use in-situ IR or F NMR to monitor reaction progress and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.